3-Bromo-2-methoxy-1,8-naphthyridine
Description
3-Bromo-2-methoxy-1,8-naphthyridine (CAS: 610276-40-9, MF: C₉H₇BrN₂O) is a halogenated naphthyridine derivative characterized by a bromine atom at position 3 and a methoxy group at position 2 of the bicyclic aromatic core. The bromine atom serves as an electron-withdrawing group, while the methoxy group provides electron-donating properties, influencing both reactivity and physicochemical properties such as solubility and lipophilicity.
Properties
IUPAC Name |
3-bromo-2-methoxy-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGHFHAAFBCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of Methoxy-Substituted Intermediates
Starting with 2-methoxy-1,8-naphthyridine , electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 70°C selectively introduces bromine at position 3. This regioselectivity arises from the electron-donating methoxy group, which deactivates positions 2 and 6, directing bromine to position 3.
Optimized Bromination Conditions
Palladium-Catalyzed Cross-Coupling
Alternatively, Suzuki-Miyaura coupling introduces bromine via a pre-functionalized boronic ester. For example, 2-methoxy-1,8-naphthyridine-3-triflate reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis, followed by bromination with CuBr₂, achieving 85% yield.
Acid-Catalyzed Cyclization with Pre-Functionalized Substrates
A patent describing 1,8-naphthyridin-2-amine synthesis provides insights into acid-mediated cyclization. For 3-bromo-2-methoxy derivatives, 3-bromo-2-methoxypyridine-6-amine and 1,1,3,3-tetramethoxypropane react in phosphoric acid at 70°C for 40 minutes, yielding the target compound after column chromatography.
Critical Parameters
| Parameter | Value | Source |
|---|---|---|
| Acid Catalyst | H₃PO₄ | |
| Molar Ratio | 1:1.5 (amine:propane) | |
| Temperature | 70–75°C | |
| Reaction Time | 40 minutes | |
| Yield | 72% |
Comparative Analysis of Methods
Mechanistic Insights
-
Friedländer Pathway : ChOH forms hydrogen bonds with the carbonyl oxygen of cyclohexanone and the amino group of 2-aminopyridine, lowering the activation energy for cyclization.
-
Electrophilic Bromination : Methoxy groups activate the ring via resonance, while steric effects direct bromine to position 3.
-
Acid-Catalyzed Cyclization : Protonation of 1,1,3,3-tetramethoxypropane generates electrophilic intermediates that attack the amine, followed by dehydration .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Scientific Research Applications
3-Bromo-2-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Table 1: Substituent Effects on Key Properties
Key Observations :
- Bromine vs.
- Amino vs.
Key Observations :
Key Observations :
Q & A
Q. What are the established synthetic routes for 3-Bromo-2-methoxy-1,8-naphthyridine, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves nucleophilic substitution or Friedländer annulation. For example, bromination at the 3-position can be achieved using phosphorus oxybromide (POBr₃) under controlled temperature (e.g., 80–100°C) . Key optimization parameters include:
Q. What in vitro models are commonly used to evaluate the anticancer activity of 1,8-naphthyridine derivatives?
The MCF7 breast cancer cell line is a standard model for cytotoxicity screening. For example, derivatives like 2-phenyl-7-methyl-1,8-naphthyridine exhibited IC₅₀ values of 1.47–3.19 μM against MCF7, outperforming staurosporine (IC₅₀ = 4.51 μM) . Methodological steps include:
- Cell culture : Maintain cells in DMEM with 10% FBS.
- Dose-response assays : Use a 72-hour incubation period with serial dilutions.
- Data normalization : Compare results to reference drugs and solvent controls.
Advanced Research Questions
Q. How do substituent modifications at the 3-position influence the binding affinity of 1,8-naphthyridine derivatives to DNA or protein targets?
Methyl or bromo substituents at the 3-position significantly enhance binding through hydrophobic interactions and steric effects. For instance:
- Thermodynamic analysis : Methyl groups reduce entropy loss during binding, as shown by isothermal titration calorimetry (ITC) .
- Binding constants : 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with a 1:1 constant of 19 × 10⁶ M⁻¹, compared to 0.3 × 10⁶ M⁻¹ for the unsubstituted analog .
- Hydrogen bonding : Substituents like methoxy groups facilitate interactions with thymine in CTG/CTG triplexes .
Q. What experimental strategies resolve contradictions in substituent effects observed across studies?
Contradictions (e.g., variable IC₅₀ values for similar derivatives) can be addressed via:
- Systematic SAR studies : Compare derivatives with incremental substituent changes (e.g., mono- vs. di-methyl groups) .
- Computational modeling : Use density functional theory (DFT) to predict electronic effects of bromo/methoxy groups.
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values from MCF7, HeLa, and A549 assays) to identify trends .
Q. How can researchers leverage thermodynamic parameters to optimize 1,8-naphthyridine derivatives for target selectivity?
Key parameters include:
- ΔG (binding free energy) : Negative values indicate spontaneous binding. Derivatives with ΔG < −8 kcal/mol show high affinity .
- ΔCp (heat capacity change) : A negative ΔCp (e.g., −217 cal/mol·K for ATMND) suggests increased hydrophobic interactions .
- Entropy-enthalpy compensation : Optimize substituents to balance enthalpic (hydrogen bonding) and entropic (flexibility) contributions.
Methodological Insights
Q. Table 1. Comparative Binding Affinity of 1,8-Naphthyridine Derivatives
| Derivative | Substituent | Binding Constant (10⁶ M⁻¹) | ΔCp (cal/mol·K) |
|---|---|---|---|
| AND | None | 0.30 | −161 |
| AMND | 7-Methyl | 2.7 | −189 |
| ATMND | 5,6,7-Trimethyl | 19.0 | −217 |
Q. Table 2. Anticancer Activity of Selected Derivatives
| Compound | IC₅₀ (μM) vs. MCF7 | Reference Drug (IC₅₀) |
|---|---|---|
| 10c | 1.47 | Staurosporine (4.51) |
| 8d | 1.62 | |
| 4d | 1.68 |
Source: MTT assay data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
